molecular formula C21H19NO2 B5441233 4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one

4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one

Cat. No.: B5441233
M. Wt: 317.4 g/mol
InChI Key: PQXMVTLWCRBIQE-WYMLVPIESA-N
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Description

4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone core and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the naphthalene moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-pyridinone: Shares the pyridinone core but lacks the naphthalene moiety.

    3-naphthalen-1-ylprop-2-enoyl-pyridinone: Similar structure but with different substituents on the pyridinone ring.

Uniqueness

4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-3-[(E)-2-methyl-3-naphthalen-1-ylprop-2-enoyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-13-11-15(3)22-21(24)19(13)20(23)14(2)12-17-9-6-8-16-7-4-5-10-18(16)17/h4-12H,1-3H3,(H,22,24)/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXMVTLWCRBIQE-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC3=CC=CC=C32)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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